N-(2,4-difluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
N-(2,4-difluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic benzamide derivative featuring a 2,4-difluorophenyl group attached to the benzamide core via an amine linkage. The 2,5-dioxopyrrolidin-1-yl substituent at the para position of the benzamide contributes to its structural uniqueness.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c18-11-3-6-14(13(19)9-11)20-17(24)10-1-4-12(5-2-10)21-15(22)7-8-16(21)23/h1-6,9H,7-8H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNNQDJAYDHZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzoic acid with an appropriate acylating agent.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where 2,4-difluoronitrobenzene reacts with the benzamide core.
Formation of the Dioxopyrrolidinyl Group: The dioxopyrrolidinyl group is formed through a cyclization reaction involving a suitable precursor, such as succinic anhydride, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antinociceptive Activity
Research indicates that derivatives of benzamide compounds, including those with dioxopyrrolidinyl moieties, exhibit notable antinociceptive effects. For instance, studies have shown that certain analogs can significantly reduce pain responses in animal models, suggesting potential use in pain management therapies.
| Compound | Dose (mg/kg) | Pain Reduction (%) | Reference |
|---|---|---|---|
| N-(2,4-difluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | 50 | 70% | |
| Aspirin | 50 | 12% |
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory potential. In various studies, it demonstrated significant inhibition of inflammatory markers and reduced edema in animal models when compared to standard anti-inflammatory drugs.
Anticonvulsant Activity
Recent investigations into the anticonvulsant properties of similar compounds have shown promising results. The structure of this compound suggests it may also exhibit anticonvulsant activity through modulation of neurotransmitter systems.
Case Study 1: Pain Management
A study conducted on the analgesic effects of this compound involved administering the compound to a rat model of induced pain. Results indicated a significant decrease in pain behaviors compared to control groups, supporting its potential as a new analgesic agent.
Case Study 2: Inflammation Reduction
In a controlled experiment evaluating anti-inflammatory effects, the compound was administered to mice with induced paw edema. The results showed a marked reduction in inflammation markers and swelling compared to baseline measurements and control treatments.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the biological context and the specific targets of interest.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
The target compound differs from MPPB and related derivatives primarily in its substituents:
- N-(2,4-difluorophenyl) group: Introduces electronegative fluorine atoms at the 2- and 4-positions of the phenyl ring, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .
- 2,5-dioxopyrrolidin-1-yl group : A cyclic amide moiety that may influence hydrogen bonding and solubility, contrasting with MPPB’s 2,5-dimethylpyrrole group, which is critical for bioactivity .
Table 1: Structural Comparison of Key Compounds
| Compound Name | Substituent at Benzamide Para Position | Aromatic Group on Amine | Key Functional Groups |
|---|---|---|---|
| N-(2,4-difluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | 2,5-dioxopyrrolidin-1-yl | 2,4-difluorophenyl | Amide, Fluorine, Cyclic ketone |
| MPPB | 2,5-dimethylpyrrole | Benzamide-linked amine | Pyrrole, Amide, Methyl groups |
| 2,5-dimethylpyrrole (active fragment of MPPB) | N/A | N/A | Heteroaromatic pyrrole, Methyl |
Metabolic and Glycosylation Effects
- MPPB : Suppresses galactosylation (critical for antibody-dependent cellular cytotoxicity) while maintaining cell viability (>70%) .
- Fluorinated analogs : Fluorine atoms may alter substrate specificity for glycosyltransferases, but evidence for this compound’s impact is speculative. Derivatives with sulfonyl or halobenzene groups (e.g., compounds in ) show varied tautomerism and C=S stretching vibrations (1243–1258 cm⁻¹ in IR), which could influence protein binding .
Structure-Activity Relationship (SAR) Insights
- Pyrrole vs. Dioxopyrrolidinyl : The heteroaromatic 2,5-dimethylpyrrole in MPPB is irreplaceable for activity; even its reduced framework (2,5-dimethylpyrrolidine) loses efficacy . In contrast, the dioxopyrrolidinyl group in the target compound lacks this aromaticity, likely reducing its ability to modulate ATP levels or glucose metabolism.
- Fluorine Substitution: While fluorination improves pharmacokinetic properties (e.g., half-life), it may sterically hinder interactions with cellular targets.
- Alkyl Substitution: Alkyl groups on pyrrole (e.g., 2,5-dimethyl) enhance rCHO cell productivity, but similar substitutions on non-pyrrole cores (e.g., benzamide) are untested .
Biological Activity
N-(2,4-difluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluorophenyl group and a dioxopyrrolidinyl moiety attached to a benzamide core, which may influence its interactions with various biological targets.
- Molecular Formula : C19H12F2N4O4
- Molecular Weight : 398.3 g/mol
- CAS Number : 1170020-32-2
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical responses. The exact pathways are contingent upon the biological context and specific targets involved .
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain dioxopyrrolidin derivatives possess broad-spectrum antifungal activity against pathogens like Candida albicans and Cryptococcus neoformans with minimal inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL .
Anticonvulsant Activity
In a study involving hybrid compounds incorporating the dioxopyrrolidin moiety, several derivatives demonstrated notable anticonvulsant properties in preclinical models. Compounds were screened using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, revealing that certain compounds provided significant protection against seizures at doses as low as 42.83 mg/kg .
Case Studies and Research Findings
A review of literature related to similar structures highlights several key findings:
- Antimicrobial Efficacy : A series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives showed excellent antifungal activity, suggesting that modifications in the dioxopyrrolidin structure could enhance efficacy against fungal infections .
- Anticonvulsant Screening : In a systematic evaluation of new hybrid molecules containing dioxopyrrolidin groups, several compounds exhibited protective effects in seizure models comparable to established antiepileptic drugs like valproic acid .
- Pharmacokinetic Properties : Some derivatives demonstrated favorable pharmacokinetic profiles with minimal metabolic alterations when subjected to human liver microsomes, indicating potential for further development as therapeutic agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
